Tropylium hexafluorophosphate
Description
Historical Development of Non-Benzenoid Carbocyclic Aromatic Ions
The concept of aromaticity was once exclusively associated with benzene (B151609) and its derivatives. However, the exploration of other cyclic conjugated systems led to the discovery of ions that exhibited unexpected stability, forcing a re-evaluation of the structural requirements for aromatic character. d-nb.info
The journey into non-benzenoid aromatic ions began in 1891 when G. Merling reported the synthesis of a water-soluble bromide salt from cycloheptatriene (B165957). encyclopedia.pubmdpi.comnih.gov This compound, tropylium (B1234903) bromide, was surprisingly stable for a carbocation. The discovery was monumental as it introduced the first member of a new class of aromatic species: non-benzenoid carbocyclic aromatic ions. encyclopedia.pubnih.govnih.gov The cycloheptatrienyl cation, or tropylium ion ([C₇H₇]⁺), demonstrated that aromatic stabilization was not limited to neutral, six-membered rings like benzene. encyclopedia.pubmdpi.comnih.govwikipedia.org This finding was a crucial early step that paved the way for a broader understanding of chemical bonding and stability in cyclic systems. d-nb.infonih.gov The name "tropylium" is derived from tropine, a compound from which cycloheptatriene was first synthesized in 1881. wikipedia.org
Following its discovery and the later theoretical explanation of its stability, the tropylium ion became a subject of intense research. researchgate.net For much of the 20th century, studies focused on its physical properties, structure, and fundamental reactivity. sioc-journal.cnberkeley.edu However, the last two decades have seen a significant increase in the application of tropylium ions in synthetic organic chemistry. mdpi.comnih.govresearchgate.netnih.gov Researchers have leveraged its unique properties, utilizing it as a metal complex ligand, a spectroscopic probe, and an important intermediate in the synthesis of complex molecules. encyclopedia.pubmdpi.com A major area of modern research involves using tropylium salts as organocatalysts, which offer a greener alternative to traditional metal-based catalysts for various transformations. researchgate.netnih.govacs.org This evolution from a chemical curiosity to a practical tool highlights the enduring importance of the tropylium ion in advancing organic chemistry. researchgate.netresearchgate.net
Fundamental Aromaticity and Reactivity Principles of the Tropylium Cation
The unique stability and reactivity of the tropylium cation are direct consequences of its electronic structure, which conforms to the principles of aromaticity.
The stability of the tropylium cation is explained by Hückel's rule, which predicts that planar, cyclic, fully conjugated systems with (4n+2) π-electrons will be aromatic. wikipedia.orgquora.com The tropylium cation fits this rule perfectly with n=1, possessing 6 π-electrons. wikipedia.orgaskfilo.comechemi.com It is formed by the removal of a hydride ion (H⁻) from the sp³-hybridized carbon of non-aromatic 1,3,5-cycloheptatriene, resulting in a planar, heptagonal ring where each carbon atom is sp²-hybridized and has a p-orbital. libretexts.orglibretexts.org
This configuration allows the six π-electrons to become fully delocalized over the seven-membered ring. encyclopedia.pubquora.comaskfilo.com The positive charge is not localized on a single carbon atom but is distributed evenly across all seven, with each carbon bearing a partial charge of +1/7. libretexts.orglibretexts.org This delocalization is confirmed by spectroscopic data; the ¹³C NMR spectrum shows a single peak, indicating that all seven carbon atoms are chemically equivalent. encyclopedia.pubmdpi.com X-ray crystallography studies further support the structure, revealing C-C bond lengths that are intermediate between typical single and double bonds (approximately 147 pm), distinct from those in benzene (140 pm) and ethane (B1197151) (154 pm). wikipedia.org
| Property | Value/Description | Source |
|---|---|---|
| Chemical Formula | [C₇H₇]⁺ | wikipedia.org |
| Aromaticity | Aromatic, follows Hückel's rule (4n+2, n=1) | wikipedia.orgquora.comlibretexts.org |
| π-Electrons | 6 | askfilo.combrainly.in |
| Structure | Planar, regular heptagon | wikipedia.orgquora.com |
| C-C Bond Length | ~147 pm | wikipedia.org |
| ¹³C NMR Spectrum | Single resonance, indicating 7 equivalent carbon atoms | encyclopedia.pubmdpi.com |
| Mass Spectrometry | Characteristic peak at m/z = 91, often formed from rearrangement of benzyl (B1604629) fragments | encyclopedia.pubmdpi.comnih.gov |
The delocalized positive charge makes the tropylium cation an effective electrophile and a Lewis acid. mdpi.comnih.govresearchgate.net It is prone to reacting with nucleophiles. researchgate.netnih.gov Despite its aromatic stability, it is significantly more reactive than neutral aromatic compounds like benzene. nih.govresearchgate.net
In aqueous solution, the tropylium ion acts as a Lewis acid, accepting a pair of electrons from a water molecule to form a tropylium-adduct, which then acts as a Brønsted-Lowry acid. wikipedia.org The equilibrium constant for this reaction (K = 1.8 × 10⁻⁵) makes it comparable in acidity to acetic acid. mdpi.comwikipedia.org This inherent Lewis acidity allows tropylium salts to function as "soft Lewis acid" catalysts in a variety of organic transformations, such as acetalization and hydroboration reactions. mdpi.comacs.orgchemrxiv.org Furthermore, its electrophilic character enables it to act as an oxidant by abstracting a hydride ion from a suitable donor, a key step in its catalytic cycle for certain reactions. mdpi.comchemrxiv.org
Role of Tropylium Hexafluorophosphate (B91526) as a Research Target and Reagent
While tropylium salts can be prepared with various counterions like bromide or tetrafluoroborate (B81430), tropylium hexafluorophosphate ([C₇H₇]⁺[PF₆]⁻) is particularly valuable in chemical synthesis. encyclopedia.pubscbt.com The hexafluorophosphate anion (PF₆⁻) is a large, non-nucleophilic, and chemically robust counterion. This stability prevents the anion from interfering with reactions, allowing the tropylium cation to function purely as an electrophile or Lewis acid catalyst.
This compound is a versatile reagent employed in diverse synthetic applications. It serves as an efficient, metal-free organocatalyst for promoting reactions like the hydroboration of alkynes, alkenes, and epoxides. chemrxiv.org In these reactions, the tropylium ion is thought to initiate the process by abstracting a hydride from the borane (B79455) reagent. chemrxiv.org It is also used in organometallic chemistry; for instance, its reaction with ferrocene (B1249389) yields ferrocenylthis compound, a complex where the two aromatic ring systems are linked. cdnsciencepub.comresearchgate.net The compound is also a precursor for creating more complex structures, such as "push-pull" tropylium-fused porphyrins and tropylium-containing calixarenes. sigmaaldrich.comsigmaaldrich.comrheniumshop.co.il Its utility as a stable, solid reagent makes it a key component in the toolkit for modern organic synthesis. scbt.com
| Reaction Type | Role of this compound | Example Substrates | Source |
|---|---|---|---|
| Organometallic Synthesis | Electrophilic reagent | Ferrocene, Nickelocene | cdnsciencepub.comresearchgate.net |
| Hydroboration | Organocatalyst (hydride abstractor) | Alkynes, Alkenes, Epoxides | chemrxiv.org |
| Synthesis of Macrocycles | Precursor/Reagent | Porphyrins, Calixarenes | sigmaaldrich.comsigmaaldrich.comrheniumshop.co.il |
| Cationic Polymerization | Initiator | Monomers with hydrocarbon backbones | smolecule.com |
Properties
IUPAC Name |
cyclohepta-1,3,5-triene;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPSALVMPRNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29663-54-5 | |
| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptatrienylium, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptatrienylium hexafluorophosphate(1-) | |
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Synthetic Methodologies for Tropylium Salts, Including Tropylium Hexafluorophosphate
General Strategies for Tropylium (B1234903) Cation Generation
The formation of the tropylium cation from a suitable precursor, typically cycloheptatriene (B165957) or its derivatives, is the cornerstone of tropylium salt synthesis. Several methodologies have been developed to achieve this transformation, each with its own set of advantages and applications.
Electro-oxidation Approaches
The electrochemical oxidation of cycloheptatriene (also known as tropilidene) presents a direct route to the tropylium cation. mdpi.com This method involves the electrolysis of cycloheptatriene in a suitable solvent, such as acetonitrile (B52724). mdpi.comencyclopedia.pub The electro-oxidation process facilitates the removal of a hydride ion (H⁻) from the methylene (B1212753) group of cycloheptatriene, leading to the formation of the aromatic tropylium cation. mdpi.com This method is notable for its controlled and often mild reaction conditions. encyclopedia.pub Shono's group has extensively studied the electrochemical oxidation of cycloheptatrienes for the synthesis of tropones and tropolones, which proceeds via a tropylium cation intermediate. nih.gov
Synthesis from Substituted Cycloheptatrienes
The synthesis of tropylium salts is not limited to the parent cycloheptatriene. Substituted cycloheptatrienes can also serve as effective precursors, leading to the formation of substituted tropylium cations. These methods often involve hydride abstraction from a substituted cycloheptatriene using a strong oxidizing agent or a Lewis acid.
One common approach involves the reaction of a substituted cycloheptatriene with a tritylium (B1200429) salt, such as triphenylmethyl tetrafluoroborate (B81430) or triphenylmethyl hexafluorophosphate (B91526). mdpi.comsigmaaldrich.com In this reaction, the tritylium cation acts as a hydride abstractor, generating the stable triphenylmethane (B1682552) and the desired substituted tropylium cation. mdpi.com This hydride exchange reaction is driven by the formation of the highly stable aromatic tropylium system. mdpi.com
For example, heptamethyltropylium perchlorate (B79767) has been synthesized by reacting 1,2,3,4,5,6,7-heptamethylcycloheptatriene with phosphorus pentachloride, followed by treatment with perchloric acid. mdpi.comencyclopedia.pub This demonstrates that even heavily substituted cycloheptatrienes can be efficiently converted to their corresponding tropylium salts.
A summary of reagents used for hydride abstraction from cycloheptatrienes is presented below:
| Reagent | Product | Reference |
| Phosphorus pentachloride (PCl₅) | Tropylium chloride/hexachlorophosphate double salt | tandfonline.comorgsyn.org |
| Triphenylmethyl tetrafluoroborate | Tropylium tetrafluoroborate | scispace.com |
| Ammonium nitrate (B79036) and trifluoroacetic anhydride | Tropylium trifluoroacetate (B77799) (intermediate) | mdpi.comencyclopedia.pub |
| Tritylium salts | Tropylium salts | mdpi.comencyclopedia.pub |
Protonation-Based Synthetic Routes
Protonation of specific cycloheptatriene derivatives can also lead to the formation of the tropylium cation. While direct protonation of cycloheptatriene itself is not a standard method for generating the tropylium cation, certain substituted cycloheptatrienes can undergo acid-catalyzed elimination to yield the tropylium ion. encyclopedia.pub For instance, the gas-phase protonation of 1,3,5-cycloheptatriene and its 7-alkyl derivatives has been studied, leading to the formation of the corresponding tropylium ions which can then be analyzed by mass spectrometry. mdpi.com
A more common strategy involves the oxidation of cycloheptatriene, which can be viewed as a formal hydride removal, a process that can be facilitated by strong acids in the presence of an oxidizing agent. tandfonline.comorgsyn.org A classic and efficient method involves the reaction of cycloheptatriene with phosphorus pentachloride in a solvent like carbon tetrachloride. orgsyn.orgwikipedia.org This reaction generates a tropylium hexachlorophosphate-tropylium chloride double salt. orgsyn.org This intermediate can then be treated with an acid corresponding to the desired anion to yield the final tropylium salt. orgsyn.org
Considerations for Anion Exchange and Salt Formation
Once the tropylium cation is generated, it exists in solution with a counter-anion derived from the reagents used in its formation. Often, this initial anion is not the desired one for the final, stable salt. Therefore, anion exchange is a crucial step in the synthesis of specific tropylium salts like tropylium hexafluorophosphate.
The general principle of anion exchange involves the introduction of a new, desired anion, which leads to the precipitation of the new, often less soluble, tropylium salt. The choice of the new anion is critical as it influences the stability, solubility, and handling properties of the final product.
For the synthesis of this compound, a common procedure involves first generating the tropylium cation via a method such as the reaction of cycloheptatriene with phosphorus pentachloride. tandfonline.comorgsyn.org The resulting intermediate salt is then dissolved in a suitable solvent, like ethanol (B145695) or glacial acetic acid, and treated with hexafluorophosphoric acid (HPF₆) or a salt containing the hexafluorophosphate anion (PF₆⁻). smolecule.comorgsyn.org The this compound then precipitates from the solution and can be isolated by filtration. orgsyn.org
The direct reaction between a tropylium cation source and a hexafluorophosphate anion source is a key method for obtaining this compound. smolecule.com For instance, tropylium salts with other anions can be converted to this compound through metathesis reactions. researchgate.net The stability and non-hygroscopic nature of this compound make it a preferred salt for many applications in organic synthesis. smolecule.comorgsyn.org
The following table summarizes the anion exchange process for the synthesis of this compound:
| Starting Tropylium Salt | Reagent for Anion Exchange | Final Product | Reference |
| Tropylium chloride/hexachlorophosphate | Hexafluorophosphoric acid (HPF₆) | This compound | smolecule.comorgsyn.org |
| Tropylium tetrafluoroborate | A source of PF₆⁻ | This compound | researchgate.net |
Applications of Tropylium Hexafluorophosphate in Catalysis and Organic Transformations
Advanced Polymerization Initiator Systems
Tropylium (B1234903) hexafluorophosphate (B91526) functions as a versatile initiator for chain-growth polymerization, where the tropylium cation transfers a charge to a monomer, rendering it reactive wikipedia.org. The resulting reactive monomer proceeds to react with other monomers, propagating the polymer chain. The effectiveness of this process is often influenced by the solvent, as the ability of the solvent to form free ions can dictate the reactivity of the propagating cationic chain wikipedia.org.
Tropylium hexafluorophosphate is an effective initiator for the cationic polymerization of unsaturated monomers, particularly alkenes that possess electron-donating groups wikipedia.orgresearchgate.net. These monomers are sufficiently nucleophilic to be attacked by the electrophilic tropylium cation, initiating the polymerization cascade. Stable carbenium ion salts like this compound are frequently used for these reactions, especially with highly reactive alkenes, and are valuable in kinetic studies due to the ease of monitoring the disappearance of the carbenium ion's absorbance wikipedia.org. Vinyl ethers are a prominent class of unsaturated monomers polymerized through this cationic mechanism nih.govsemanticscholar.org.
The initiation of polymerization by the tropylium cation can proceed through the formation of a charge-transfer (CT) complex nih.gov. A CT complex is a type of molecular assembly where a partial transfer of charge occurs between an electron-donating molecule and an electron-accepting molecule, resulting in an electrostatic attraction that holds them together wikipedia.org. In this context, the electron-rich monomer acts as the electron donor, and the tropylium cation serves as the electron acceptor.
The formation of these CT complexes has been described in detail, particularly with host molecules like 2,6-helic nsf.govarenes and pillar nsf.govarenes, which can encapsulate the tropylium cation rsc.orgrsc.org. Research has shown that a polymer can be formed in high yield through a charge-transfer complex when the tropylium ion reacts with a monomer at temperatures above -50°C nih.gov. The initiation reaction readily occurs with ion pairs at low concentrations, while the subsequent propagation step proceeds through free cations nih.gov.
Tropylium salts, including this compound, have been identified as effective thermally latent initiators for the cationic ring-opening polymerization of epoxides researchgate.net. Latent initiators are compounds that are inactive under ambient conditions but can be triggered to initiate polymerization by an external stimulus, such as heat.
In a study involving the polymerization of glycidyl phenyl ether (GPE), tropylium salts were shown to act as thermally latent initiators. The polymerization was successfully initiated by heating a mixture of the epoxide monomer and the tropylium salt initiator researchgate.net. This characteristic allows for greater control over the initiation of the polymerization process, as the reaction can be started at a desired time and temperature.
| Initiator | Condition | Monomer | Outcome |
|---|---|---|---|
| This compound | Heating in an oil bath | Glycidyl Phenyl Ether (GPE) | Successful polymerization, demonstrating thermal latency researchgate.net |
| Tropylium Tetrafluoroborate (B81430) | Heating in an oil bath | Glycidyl Phenyl Ether (GPE) | Successful polymerization, demonstrating thermal latency researchgate.net |
The tropylium cation is one of several stable carbenium ions used as initiators in cationic polymerization, with the trityl (triphenylmethyl) cation being another common example wikipedia.org. While both are effective, their reactivity and applications can differ. Tritylium (B1200429) ions can initiate the polymerization of reactive monomers like isobutene, but their addition to alkenes can be slowed by steric hindrance . The initiating efficiency of trityl salts can be adjusted by adding appropriate substituents to the aromatic rings .
The choice of counterion also significantly impacts the polymerization process. The size and charge density of the counterion affect the electrostatic interaction with the propagating carbenium ion, influencing whether it exists as a more reactive free ion or a less reactive ion pair wikipedia.org. For instance, in a polymerization initiated by a tropylium salt, the molecular weight of the resulting polymer was lower when using a perchlorate (B79767) counterion compared to a hexachloroantimonate counterion, indicating a difference in reactivity and termination/transfer rates nih.gov.
| Initiator Type | Key Characteristics | Example Monomers | Controlling Factors |
|---|---|---|---|
| Tropylium (C₇H₇⁺) | Aromatic, planar, highly stable cation nih.gov | Vinyl ethers, epoxides, N-vinylcarbazole wikipedia.orgresearchgate.netresearchgate.net | Counterion (e.g., PF₆⁻, SbCl₆⁻) affects polymer molecular weight nih.gov |
| Trityl (Ph₃C⁺) | Can be sterically hindered; reactivity is tunable via substituents | Isobutene, α-methylstyrene, 9-vinylcarbazole researchgate.net | Substituents on phenyl rings; Lewis acidity |
In addition to its role as a thermal initiator, this compound can also function as a photoinitiator. Upon irradiation with light of a suitable wavelength, it can trigger cationic polymerization. This has been demonstrated in the polymerization of epoxides, where irradiation with a 500W lamp initiated the reaction in the presence of a tropylium salt researchgate.net. This dual thermal and photochemical reactivity makes tropylium salts versatile initiators for a variety of applications.
This compound has been specifically shown to initiate the photopolymerization of carbazolyl oxiranes researchgate.net. Carbazole-containing polymers, such as polyvinylcarbazole (PVK), are of interest for their electronic and photoconductive properties. The ability to initiate the polymerization of carbazole-functionalized monomers like carbazolyl oxiranes using light offers precise spatial and temporal control over the formation of these materials.
In studies of related systems, triphenylcarbenium salts have also proven to be highly efficient catalysts for the polymerization of carbazolyl-containing epoxides, such as 9-(2,3-epoxypropyl) carbazole (EPC), yielding high conversions at low initiator concentrations researchgate.net. The photoinitiation of N-vinylcarbazole (NVK) itself often involves a photosensitizer that interacts with an onium salt, such as an iodonium salt, to generate the initiating cations upon irradiation nih.govresearchgate.net. The direct use of this compound provides a more direct pathway for the photoinitiation of related carbazole-containing monomers researchgate.net.
Photopolymerization Processes
Oligomerization and Polymer Molecular Weight Control
This compound and related tropylium salts have been utilized as initiators in cationic polymerization, where control over the polymer's molecular weight is a significant objective. The choice of the counter-ion in the tropylium salt initiator can influence the molecular weight of the resulting polymer. For instance, in the cationic polymerization of N-vinyl carbazole initiated by tropylium salts, the molecular weight of the polymer was found to be lower when using a perchlorate counter-ion compared to a hexachloroantimonate counter-ion nih.govencyclopedia.pub. This suggests that the nature of the anion plays a role in the polymerization process, potentially by affecting the reactivity of the propagating species or the termination and chain transfer reactions that govern the final molecular weight.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer robust methods for controlling molecular weight through a reversible termination process facilitated by a transition metal catalyst nih.gov. While not directly involving this compound, these methods highlight the importance of controlling the concentration of active radical species to minimize termination reactions and achieve a desired molecular weight nih.gov. The principles of controlled polymerization, such as maintaining a low concentration of active species, are relevant to understanding how molecular weight can be managed in various polymerization systems, including those initiated by tropylium salts.
Mechanism of Chain Growth in Polymerization
The mechanism of chain growth in polymerizations initiated by tropylium salts, such as this compound, is a key area of investigation. The process typically follows a cationic chain-growth mechanism involving initiation, propagation, and termination steps.
In cationic polymerization, two primary mechanisms for chain propagation are recognized: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism acs.org.
Active Chain End (ACE) Mechanism: In this mechanism, the growing polymer chain possesses a reactive cationic center at its end. This active chain end then adds monomer molecules sequentially. For this to occur, the monomer must be nucleophilic enough to attack the carbocation at the end of the growing polymer chain. The polymerization of N-vinyl carbazole initiated by tropylium salts proceeds via an ACE mechanism, where the propagation occurs through free cations nih.govencyclopedia.pub.
Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer is first activated by the initiator, typically a Brønsted or Lewis acid. The activated, often protonated, monomer then reacts with a neutral, dormant polymer chain end, which is typically a hydroxyl group acs.orgresearchgate.net. This mechanism is common in the cationic ring-opening polymerization (CROP) of cyclic ethers and esters acs.orgresearchgate.net. While tropylium salts are known to initiate cationic polymerization, the direct involvement of this compound in an AM mechanism for the polymerization of cyclic ethers requires further specific investigation. However, the general principles of AMM in CROP have been studied with other cationic initiators acs.org. Under certain conditions, both the ACE and AM mechanisms can coexist acs.org.
In cationic polymerization, the nature of the propagating species can significantly influence the reaction kinetics and the properties of the resulting polymer. The propagating center can exist in different states, including covalent species, contact ion pairs, solvent-separated ion pairs, and free ions wikipedia.org. These species are in equilibrium, and the position of this equilibrium is influenced by factors such as the solvent polarity and the nature of the counter-ion wikipedia.org.
Organocatalytic Hydroboration Reactions
This compound has emerged as a promoter in the field of organocatalytic hydroboration, a powerful transformation in organic synthesis for the formation of carbon-boron bonds. This metal-free approach offers an alternative to traditional transition-metal-catalyzed methods.
This compound as a Promoter for Alkyne Hydroboration
Tropylium salts have been successfully employed to promote the hydroboration of alkynes, providing access to a variety of vinylboranes chemrxiv.orgnih.gov. The reaction mechanism is proposed to be initiated by the abstraction of a hydride from pinacolborane by the tropylium ion. This is followed by a series of counterion-activated substituent exchanges to generate the active boron intermediates that facilitate the hydroboration chemrxiv.orgnih.gov.
While other tropylium salts like the bromide or triflate showed high efficiency, this compound was found to be less effective for this specific transformation under the tested conditions chemrxiv.org. The reaction works well for a range of terminal aromatic alkynes, including those with heterocyclic substituents. However, non-terminal aromatic alkynes and alkyl-substituted alkynes generally result in lower yields and conversions chemrxiv.org.
Table 1: Tropylium Salt-Catalyzed Hydroboration of Phenylacetylene
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Tropylium Bromide | None | 25 | 1 | >99 |
| 2 | Tropylium Triflate | None | 25 | 1 | >99 |
| 3 | This compound | None | 25 | 1 | 30 |
| 4 | Tropylium Bromide | CH2Cl2 | 25 | 1 | >99 |
| 5 | Tropylium Bromide | Toluene | 25 | 1 | 95 |
Data sourced from ChemRxiv. chemrxiv.org
Application in Alkene and Epoxide Hydroboration
The utility of tropylium salts as catalysts extends to the hydroboration of alkenes and epoxides chemrxiv.orgnih.gov. Similar to alkynes, this provides a metal-free route to valuable organoboron compounds.
The tropylium-catalyzed hydroboration of epoxides proved to be more challenging than that of alkynes, necessitating a higher catalyst loading and longer reaction times to achieve complete conversion chemrxiv.org. The resulting boronic esters are typically hydrolyzed to alcohols during the workup process for easier purification chemrxiv.org.
Table 2: Tropylium Bromide-Catalyzed Hydroboration of Alkenes and Epoxides
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Styrene | 2-Phenylethanol | 2 | 2 | 95 |
| 1-Octene | 1-Octanol | 2 | 2 | 85 |
| Styrene Oxide | 2-Phenylethanol | 5 | 12 | 88 |
| 1,2-Epoxyoctane | 1-Octanol | 5 | 12 | 75 |
Data represents isolated yields of the corresponding alcohols after hydrolysis. Sourced from ChemRxiv. chemrxiv.org
This methodology demonstrates the versatility of tropylium salts as organocatalysts for hydroboration reactions across different classes of unsaturated substrates.
Mechanistic Pathways: Hydride Abstraction and Boron Intermediate Generation
The catalytic activity of tropylium salts in certain organic transformations, such as hydroboration reactions, proceeds through a distinct mechanistic pathway initiated by hydride abstraction. chemrxiv.orgnih.gov Experimental and computational studies have shown that the tropylium ion, acting as an organic oxidant and Lewis acid, can abstract a hydride from borane (B79455) reagents like pinacolborane. chemrxiv.orgnih.gov This initial step is crucial as it triggers the formation of a borenium cation intermediate. chemrxiv.orgnih.gov
Following the hydride abstraction, a series of in situ counterion-activated substituent exchanges occur. chemrxiv.orgnih.gov This process generates key boron intermediates that are responsible for promoting the subsequent hydroboration of substrates such as alkynes, alkenes, and epoxides. chemrxiv.orgnih.gov This mechanism represents an uncommon paradigm in hydroboration chemistry, distinguishing tropylium ion catalysis from traditional transition-metal or main-group catalysts, many of which are nucleophiles or hydride donors. chemrxiv.org The electrophilic nature of the tropylium ion is central to this unique reactivity. chemrxiv.org
Influence of Counterions on Catalytic Efficiency
In studies of tropylium-catalyzed hydroboration, salts with tetrafluoroborate (BF₄⁻) counterions demonstrated high catalytic efficiency. chemrxiv.org In contrast, tropylium salts with larger, more coordinating counterions like hexafluorophosphate (PF₆⁻) or BArF⁻ yielded unsatisfactory results. chemrxiv.org For instance, in the hydroboration of phenylacetylene with pinacolborane, tropylium tetrafluoroborate provided a high yield, whereas this compound was found to be much less effective under the same conditions. chemrxiv.org This suggests that the counterion is directly involved in the reaction mechanism, likely during the generation of the active boron intermediates. chemrxiv.orgnih.gov The observation that tritylium hexafluorophosphate completely suppressed the hydroboration reaction, while its tetrafluoroborate counterpart was efficient, further underscores the undeniable role of the counterion in these catalytic systems. chemrxiv.org
| Tropylium Salt | Counterion | Yield (%) | Reference |
|---|---|---|---|
| Tropylium Tetrafluoroborate | BF₄⁻ | 95 | chemrxiv.org |
| This compound | PF₆⁻ | Unsatisfactory | chemrxiv.org |
| Tropylium Bromide | Br⁻ | 94 | chemrxiv.org |
| Tropylium Triflate | OTf⁻ | 93 | chemrxiv.org |
Diverse Organic Synthetic Applications
The tropylium ion, including in the form of its hexafluorophosphate salt, serves as a versatile reagent and catalyst for a variety of organic transformations. nih.gov Its utility spans reactions involving skeletal rearrangements, the formation of key intermediates, and oxidative processes. nih.gov
Ring Contraction Reactions
Tropylium salts are effective reagents for promoting ring contraction reactions, transforming the seven-membered tropylium ring into a six-membered benzene (B151609) derivative. chemrxiv.orgresearchgate.net This transformation can be synthetically useful, providing a method to formally introduce a phenyl ring onto various organic structures. chemrxiv.orgresearchgate.net The process often involves an oxidative ring-contraction mechanism. researchgate.net For example, the reaction of ylides with the tropylium ion can lead to cycloheptatrienyl onium salts, which are precursors in these rearrangement pathways. nih.gov Furthermore, the homoaromatic cycloheptatrienyl precursors of tropylium salts can also be rearranged into valuable benzyl (B1604629) halides, expanding the synthetic utility of this ring-contraction protocol. chemrxiv.orgresearchgate.net
Trapping of Enolate Intermediates
The electrophilic nature of the tropylium cation makes it a suitable agent for trapping enolate intermediates. nih.govnih.gov Enolates, which are key nucleophilic intermediates in carbonyl chemistry, can react with the tropylium ion to form new carbon-carbon bonds. nih.gov This reaction has been demonstrated with magnesium enolates generated from both cyclic and linear enones. nih.gov The trapping of these reactive intermediates with the tropylium cation provides access to structurally complex molecules by installing the seven-membered ring system onto a carbonyl-containing framework. nih.govnih.gov
Oxidative Functionalization Strategies
This compound and related salts are effective metal-free oxidants for the functionalization of various organic molecules. nih.govresearchgate.net A notable application is the oxidative functionalization of N-substituted tetrahydroisoquinolines (THIQs) at the C1 position. nih.govresearchgate.net The reaction proceeds via a hydride abstraction from the THIQ by the tropylium ion. nih.gov This generates an iminium intermediate, which is then quenched by a range of carbon nucleophiles. researchgate.net This strategy allows for a diverse array of C-C coupling reactions, affording C1-substituted THIQ derivatives with high efficiency. nih.gov
Olefin Metathesis Reactions
The tropylium ion has emerged as an effective organocatalyst for carbonyl-olefin metathesis (COM) reactions. nih.govnih.gov Acting as an organic Lewis acid, it can activate carbonyl compounds, facilitating their reaction with olefins. nih.gov This catalytic system has been successfully applied to a broad range of substrates in intramolecular, intermolecular, and ring-opening COM reactions. nih.govresearchgate.net The electrophilicity and oxophilicity of the tropylium ion are comparable to other established Lewis acids used for this transformation, providing a valuable metal-free alternative to traditional catalysts. nih.gov
| Substrate | Product | Yield (%) | Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| (E)-N,N-diethyl-5-phenyl-5-oxopent-2-enamide | 1-phenyl-5,5-diethylpiperidine-2,6-dione | 85 | 6 | 70 | rsc.org |
| (E)-ethyl 4-methyl-2-(2-oxo-2-phenylethyl)pent-2-enoate | ethyl 3-isopropyl-5-phenylcyclopent-1-enecarboxylate | 94 | 24 | 90 | rsc.org |
| (E)-ethyl 2-(4-methoxybenzoyl)-5-phenylpent-2-enoate | ethyl 2-(4-methoxyphenyl)-5-phenylcyclopent-1-enecarboxylate | 74 | 24 | 110 | rsc.org |
Carbonyl Olefin Metathesis (COM)
The tropylium cation acts as a potent promoter for COM reactions, which are valuable but less explored compared to their olefin-olefin metathesis counterparts. rsc.orgsemanticscholar.org The challenge in COM often lies in competing chemical transformations due to the versatile reactivity of the carbonyl group. rsc.org Tropylium ion catalysis has demonstrated a significant improvement in substrate scope, proving effective where other catalysts, including certain iron(III) salts, have been less successful, particularly in more challenging intermolecular reactions. rsc.org
Intramolecular, Intermolecular, and Ring-Opening COM
The utility of this compound and its analogs extends to various forms of COM, showcasing its versatility. It has been successfully employed in:
Intramolecular COM: Facilitating the cyclization of substrates to form cyclic compounds. rsc.orgnih.gov
Intermolecular COM: Promoting the reaction between two separate carbonyl and olefin-containing molecules, a synthetically valuable process for which few practical catalysts existed previously. rsc.org
Ring-Opening COM: Enabling the opening of cyclic structures, further broadening the synthetic applicability of the metathesis reaction. rsc.orgnih.gov
This broad applicability makes the tropylium ion a powerful tool for constructing complex organic structures through carbon-carbon bond formation. rsc.orgnih.gov
Table 1: Tropylium-catalyzed Intramolecular Carbonyl-Olefin Metathesis
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1a | 20 | 110 | 24 | 85 |
| 1a | 20 | 90 | 24 | 90 |
| 1a | 15 | 90 | 24 | 92 |
| 1b | 15 | 70 | 6 | 85 |
| 1c | 15 | 70 | 6 | 83 |
| 1i | 15 | 110 | 24 | 74 |
Insertion Reactions in Complex Synthesis
Tropylium salts have proven to be effective catalysts for O-H insertion reactions. Specifically, they catalyze the reaction of diazoalkanes or diazoesters with carboxylic acids. nih.gov Computational studies suggest that this transformation proceeds through a unique homoaromatic intermediate formed between the tropylium ion and the diazoester. This pathway is energetically more favorable than other potential mechanisms. The reaction is initiated by the formation of a three-component complex involving the tropylium ion, the diazo compound, and the carboxylic acid, which then decomposes to yield the final insertion product.
Acetalization and Trans-acetalization Reactions
Acetalization is a crucial method for protecting carbonyl compounds in organic synthesis. Tropylium salts have been identified as the first organic Lewis acid catalysts capable of efficiently facilitating both the acetalization and trans-acetalization of a wide variety of aldehyde substrates. rsc.org This metal-free catalytic system is effective under both batch and continuous flow conditions, highlighting its potential for applications in green and sustainable synthesis. rsc.org The tropylium ion's role in these transformations underscores its broad utility as a catalyst for activating carbonyl groups toward nucleophilic attack. nih.gov
Utilization as a Coupling Reagent in Multi-component Synthesis
The tropylium ion's utility extends to its function as a versatile coupling reagent. Its charged nature makes it highly susceptible to reactions with nucleophiles and electrophiles, an attribute that has been harnessed in the synthesis of complex molecules such as macrocyclic compounds and cage structures. nih.govresearchgate.net For instance, a multi-step reaction involving the tropylium cation and the hepta(methoxycarbonyl)cycloheptatriene (HMCH) anion proceeds through a sandwich-type intermediate to form a complex cage-like structure. researchgate.net
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom on an aromatic ring is replaced by an electrophile. iranchembook.irrsc.org The tropylium cation itself can act as an electrophile in such reactions. For example, it can react with aromatic compounds through electrophilic aromatic substitution, followed by hydride abstraction by a second equivalent of the tropylium ion. researchgate.net This reactivity is central to its use in synthesizing more complex molecules, where it adds to an existing aromatic system to create new C-C bonds. researchgate.net The reaction proceeds via a positively charged intermediate known as a Wheland intermediate or arenium ion, which then loses a proton to restore aromaticity. iranchembook.ir
Synthesis of Advanced Organic Dyes and Chromophores
The unique electronic structure of the tropylium ion makes it a valuable building block for advanced organic dyes and chromophores. researchgate.net By incorporating the tropylium moiety into larger conjugated systems, stable and water-soluble organic dyes with high visual absorption can be synthesized. researchgate.net These dyes often exhibit interesting physicochemical properties, including being responsive to changes in pH. researchgate.net An example includes the synthesis of red-emissive cationic dithienotropylium dyes, which demonstrate the potential of using the tropylium core to create novel functional materials with specific optical properties. researchgate.net
Formation of Nitrogen-Containing Derivatives (e.g., from Pyrimidin-2-amine, Arylamines)
The tropylium cation, sourced from salts like this compound, readily reacts with primary and secondary amines to form N-tropylammonium salts or N-tropylated products. This reactivity has been harnessed for the synthesis of various nitrogen-containing derivatives.
A notable example is the reaction with pyrimidin-2-amine. Research has shown that tropylium salts react with pyrimidin-2-amine, resulting in the substitution of a hydrogen atom on the amino group with a tropylium group. This reaction proceeds in high yields. nih.gov The stoichiometry of the reactants has been found to significantly influence the reaction's efficiency. For instance, employing two equivalents of the tropylium salt in the reaction with pyrimidin-2-amine can substantially increase the product yield from 44% to 87%. nih.gov
The reactivity of the tropylium cation extends to other amines as well. It reacts with tertiary amines to form quaternary ammonium salts. nih.gov These salts can subsequently be hydrolyzed to yield tropylated aldehydes and ketones. The stability of the tropylium cation allows it to participate in these reactions, showcasing its utility as a tropylating agent for amino compounds.
The reaction of the tropylium cation with arylamines, such as 4-(cyclohepta-2,4,6-trien-1-yl)aniline, has also been investigated. The course of the reaction and the nature of the products are influenced by the stability of the carbocation. nih.gov These reactions underscore the utility of tropylium salts in the synthesis of a diverse range of nitrogen-containing organic molecules.
Table 1: Reaction of Tropylium Salts with Pyrimidin-2-amine
| Equivalents of Tropylium Salt | Product Yield |
| 1 | 44% |
| 2 | 87% |
Vinylogous Aza-Michael Addition of Carbamates to para-Quinone Methides
This compound has been effectively utilized as a promoter in the vinylogous aza-Michael addition of carbamates to para-quinone methides (p-QMs). This transformation provides a direct route to a variety of unsymmetrical α,α′-diarylmethyl carbamates, which are valuable structural motifs in medicinal chemistry and materials science.
The tropylium cation acts as a Lewis acid catalyst, activating the p-quinone methide electrophile towards nucleophilic attack by the carbamate. This methodology is characterized by its mild reaction conditions and operational simplicity. The reaction proceeds efficiently for a wide range of carbamates and p-quinone methides, demonstrating its broad substrate scope.
A key advantage of this protocol is its application in diastereoselective synthesis. When a chiral carbamate, such as (-)-menthyl carbamate, is used as the nucleophile, the corresponding α,α′-diarylmethyl carbamate derivatives can be obtained with high levels of diastereoselectivity, reaching up to >20:1 dr. nih.govnih.govmdpi.com This highlights the potential of tropylium salt-promoted reactions in asymmetric synthesis.
The research in this area has expanded the toolkit of carbocation catalysis in organic synthesis, providing an efficient and selective method for the construction of carbon-nitrogen bonds and the synthesis of complex diarylmethylamine derivatives. nih.govnih.govnih.govmdpi.com
Table 2: Tropylium Salt-Promoted Vinylogous Aza-Michael Addition of Carbamates to p-Quinone Methides
| Nucleophile | Electrophile (p-Quinone Methide) | Promoter | Product | Yield | Diastereomeric Ratio (dr) |
| Carbamates | para-Quinone Methides | Tropylium Salt | α,α′-Diarylmethyl Carbamates | High | Not applicable |
| (-)-Menthyl Carbamate | para-Quinone Methides | Tropylium Salt | Diastereomerically Pure α,α′-Diarylmethyl Carbamates | Excellent | Up to >20:1 |
Mechanistic and Theoretical Investigations of Tropylium Hexafluorophosphate Reactions
Electrophilicity and Lewis Acidic Properties
The tropylium (B1234903) cation's positive charge is delocalized over a planar, seven-membered ring system containing 6 π-electrons, fulfilling Hückel's rule for aromaticity. wikipedia.org This delocalization contributes to its stability, yet the net positive charge makes it a potent electrophile and Lewis acid, capable of accepting electron density from various nucleophiles and bases. encyclopedia.pubchemrxiv.org
The electrophilic character of the tropylium cation has been quantitatively assessed using the linear free enthalpy relationship, log k = s(E + N), where E represents the electrophilicity parameter, N the nucleophilicity parameter, and s a nucleophile-specific sensitivity parameter. acs.orgnih.gov Kinetic studies of the reactions between the tropylium cation and various uncharged nucleophiles, such as allylsilanes and allylstannanes, have allowed for the determination of its electrophilicity parameter. acs.org The electrophilicity parameter (E) for the free tropylium ion was determined to be -4.62 ± 0.57. acs.org This value places it in the range of highly reactive electrophiles. nih.gov
| Species | Electrophilicity Parameter (E) | Reference |
|---|---|---|
| Tropylium ion (free) | -4.62 ± 0.57 | acs.org |
| (Tricarbonyl)iron-coordinated tropylium ion | -3.81 ± 0.24 | acs.org |
| (Tricarbonyl)iron-coordinated dihydrotropylium ion | -9.88 | acs.org |
This interactive table summarizes the electrophilicity parameters of the tropylium cation and related species. Click on the headers to sort the data.
The electrophilicity of the tropylium cation is comparable to that of other strong electrophilic species. For instance, its reactivity approaches that of the 4-nitrobenzenediazonium (B87018) cation (E = -5.1) and certain metal-coordinated carbenium ions. nih.gov
A comparison with its own metal complexes reveals interesting trends. The (tricarbonyl)iron-coordinated tropylium ion has an electrophilicity parameter E of -3.81 ± 0.24. acs.org This indicates that coordination with an Fe(CO)₃ group only slightly affects its electrophilic reactivity toward nucleophiles. acs.org In contrast, π-complexation with a (OC)₃Cr group was found to reduce the tropylium cation's reactivity towards methoxide (B1231860) ion abstraction by a factor of about 110 and towards methanol (B129727) addition by a factor of approximately 2,100. rsc.orgrsc.org This demonstrates that the nature of the metallic fragment can significantly modulate the electrophilic character of the tropylium ring. The reactivity of the tropylium cation is substantially higher than that of neutral superelectrophilic heteroaromatics like 4,6-dinitrobenzofuroxan, which has an E value near -5. nih.gov
Reaction Pathway Elucidation
Understanding the reaction pathways of tropylium hexafluorophosphate (B91526) is crucial for its application in synthesis. Key mechanisms include hydride abstraction and processes initiated by the formation of charge-transfer complexes. The reaction environment, particularly the solvent, plays a significant role in dictating the operative mechanism.
One of the most characteristic reactions of the tropylium cation is hydride abstraction. nsf.gov This process is a key step in various transformations, including the oxidative functionalization of C-H bonds. nsf.gov The high affinity of the tropylium cation for a hydride ion is a driving force for these reactions. nih.govchemrxiv.org
The tropylium cation can form charge-transfer (CT) complexes with electron-rich molecules, particularly arenes. dntb.gov.uarsc.orgnih.gov These complexes arise from the interaction between the electron-accepting tropylium ion (LUMO) and the electron-donating arene (HOMO). marquette.edu The formation of such complexes is often visually indicated by a change in color. rsc.org
Research has shown that tropylium hexafluorophosphate forms CT inclusion complexes with various macrocyclic arenes, including pillar rsc.orgarenes, 2,6-helic rsc.orgarenes, and prism rsc.orgarenes. dntb.gov.uanih.govrsc.orgnih.govrsc.org The formation and stability of these host-guest systems are sensitive to the cavity dimensions of the host molecule. nih.gov While the direct role of these CT complexes in initiating subsequent bond-forming reactions is an area of ongoing investigation, their formation represents a crucial pre-equilibrium step that can influence the reaction's course by bringing the reactants into close proximity and altering their electronic properties. In some systems, the binding and release of the tropylium cation within these complexes can be controlled by external stimuli, such as redox processes. dntb.gov.uarsc.org
Solvents can profoundly influence the rates, mechanisms, and outcomes of chemical reactions by differentially solvating the ground states, transition states, and products. nih.govrsc.org Reactions involving charged species like the tropylium cation are particularly sensitive to the properties of the solvent, such as polarity and coordinating ability. rsc.org
In the tropylium-catalyzed hydroboration reaction, for example, solvent choice is critical. organic-chemistry.org Non-polar solvents like dichloroethane were found to enhance reactivity. organic-chemistry.org Conversely, coordinating solvents such as acetonitrile (B52724) inhibit the reaction. organic-chemistry.org This inhibition is attributed to the coordination of the solvent to the tropylium ion, which reduces its Lewis acidity and ability to abstract a hydride. chemrxiv.org The effect of the solvent can alter the potential energy surface of a reaction, sometimes leading to a change in the dominant mechanistic pathway. nih.gov Computational studies using models like the Polarized Continuum Model (PCM) can help elucidate the effect of solvation on reaction energetics. rsc.org For instance, while a cation-π interaction might be strongly exothermic in the gas phase, the presence of a polar solvent can render the interaction highly endothermic due to the strong solvation of the cation. rsc.org
Catalytic Cycle Analysis in Specific Transformations
The catalytic utility of tropylium salts, such as this compound, has been elucidated through detailed mechanistic studies, particularly in transformations like the hydroboration of alkynes. chemrxiv.org Experimental and computational evidence points towards a catalytic cycle that deviates from traditional Lewis acid activation pathways. chemrxiv.org Instead of coordinating to the borane (B79455) reagent, the cycle is initiated by the tropylium cation acting as an oxidant. chemrxiv.org
A key transformation analyzed is the hydroboration of alkynes using pinacolborane (HBpin), where tropylium salts serve as efficient organocatalysts. chemrxiv.org The proposed catalytic cycle begins with a hydride abstraction from the borane reagent by the tropylium ion. chemrxiv.org This step is crucial and forms a borenium cation, representing a distinct catalytic paradigm in hydroboration chemistry. chemrxiv.org Following the initial hydride abstraction, a series of counterion-activated substituent exchanges occur in situ. These exchanges generate highly reactive boron intermediates that are the active catalysts for the hydroboration reaction. The cycle proceeds with these boron intermediates promoting the addition of the B-H bond across the alkyne, ultimately yielding the desired vinylborane (B8500763) product and regenerating the active catalytic species. chemrxiv.org This mechanism underscores the dual role of the tropylium ion as both an oxidant to initiate the cycle and a precursor to the true catalytic species. chemrxiv.org
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for dissecting the intricate mechanisms of reactions involving the tropylium cation. semanticscholar.org Techniques such as Density Functional Theory (DFT) and ab initio methods provide profound insights into reaction pathways, electronic structures, and the energetics of transition states. northwestern.edulsu.edu These calculations allow for the validation of proposed mechanisms and the prediction of reactivity, offering a molecular-level understanding that complements experimental observations. semanticscholar.org For this compound, computational studies have been instrumental in clarifying its catalytic role, particularly in hydroboration and amidation reactions. chemrxiv.orgresearchgate.net
Density Functional Theory (DFT) has been extensively employed to investigate and predict the mechanisms of reactions catalyzed by tropylium ions. chemrxiv.orgresearchgate.net These computational studies are crucial for validating hypotheses derived from experimental results and for providing quantitative energetic data for proposed reaction pathways. chemrxiv.org
In the tropylium-catalyzed hydroboration of alkynes, DFT calculations were performed to distinguish between several possible mechanisms, including Lewis acid activation and hydride abstraction. chemrxiv.org The calculations showed that the activation barrier for the uncatalyzed hydroboration between pinacolborane and an alkyne is approximately 42.5 kcal/mol, confirming that the reaction is not feasible without a catalyst. The DFT results strongly supported the hydride abstraction mechanism, where the tropylium ion abstracts a hydride from pinacolborane to trigger the reaction. chemrxiv.org
Similarly, in the context of amide bond formation, DFT calculations have been used to explore the thermodynamics of the condensation reactions. researchgate.net These studies compute reaction energies to understand the effect of different substituents on the efficiency of the tropylium-catalyzed process. The calculations suggest that the tropylium ion acts as an electrophilic catalyst, enhancing the nucleophilicity of the amine and the electrophilicity of the carboxylic acid to accelerate the reaction. researchgate.net
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com
The reactivity of the tropylium cation (C₇H₇⁺) is effectively explained by FMO theory. As a positively charged species, it is a potent electrophile and oxidant, a characteristic driven by its low-energy LUMO. nih.govresearchgate.netmdpi.com This makes the tropylium ion highly susceptible to reactions with nucleophiles or hydride donors. chemrxiv.orgnih.gov In the hydroboration reaction, the key hydride abstraction step can be viewed as an interaction between the HOMO of the B-H bond in pinacolborane and the LUMO of the tropylium cation. chemrxiv.org The electron density from the borane's HOMO is transferred to the tropylium ion's LUMO, leading to the cleavage of the B-H bond and the formation of cycloheptatriene (B165957) and a borenium cation. chemrxiv.org This ability to accept electrons into its LUMO is fundamental to its role in initiating a wide range of organic transformations. researchgate.netmdpi.com
Computational studies, particularly using DFT, enable the detailed characterization of the structures and energies of transition states along a reaction pathway. chemrxiv.org This information is critical for understanding reaction kinetics and selectivity. For tropylium-catalyzed reactions, these calculations provide a quantitative energy profile, including the activation barriers of key steps. chemrxiv.org
Below is a representative table of calculated energy values for a tropylium-mediated reaction, illustrating the energetic landscape.
| Species/State | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Uncatalyzed Reactants | 42.5 | Activation barrier for the direct reaction between HBpin and alkyne. chemrxiv.org |
| Catalyst-Reactant Complex | N/A | Initial association of tropylium ion and borane reagent. |
| Transition State 1 (TS1) | N/A | Transition state for the initial hydride abstraction step. |
| Intermediate 1 | N/A | Formation of the borenium cation and cycloheptatriene. |
| Transition State 2 (TS2) | N/A | Transition state for the hydroboration of the alkyne by the active boron intermediate. |
| Product Complex | N/A | Complex of the vinylborane product and regenerated catalyst. |
Note: Specific energy values for each step of the catalytic cycle are highly dependent on the exact substrates, counter-ion, and computational model used. The 42.5 kcal/mol value represents a calculated benchmark for the uncatalyzed reaction. chemrxiv.org
Quantum chemical calculations are essential for understanding the fundamental electronic properties of the tropylium cation, which underpin its stability and reactivity. northwestern.edunih.gov The tropylium cation (C₇H₇⁺) is a classic example of a Hückel aromatic system, possessing 6 π-electrons in a planar, cyclic, conjugated system. wikipedia.org This aromaticity is the source of its remarkable stability compared to other carbocations. nih.gov
Advanced ab initio calculations have been used to probe the excited electronic states of the isolated tropylium cation. nih.gov Studies of its gas-phase electronic spectrum have revealed that the S₁ ← S₀ transition, though formally symmetry-forbidden, gains intensity through a phenomenon known as Herzberg-Teller vibronic coupling. This coupling occurs between the S₁ and S₂ electronic states and is mediated by specific vibrational modes. nih.gov Furthermore, multiconfigurational ab initio calculations predict that the S₁ excited state is influenced by the dynamical Jahn-Teller effect. nih.gov X-ray crystallographic studies confirm the cation's structure, showing carbon-carbon bond lengths of 147 pm, which are intermediate between typical single (154 pm) and double bonds, and longer than those in benzene (B151609) (140 pm). wikipedia.org These detailed computational and experimental characterizations of its electronic and geometric structure are crucial for a complete understanding of the cation's role in chemical reactions. nih.govwikipedia.org
Spectroscopic Characterization and Structural Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of tropylium (B1234903) hexafluorophosphate (B91526), offering detailed information about its carbon-hydrogen framework and dynamic behavior in solution.
¹H NMR and ¹³C NMR for Structural Elucidation
The high symmetry of the tropylium cation is elegantly demonstrated by its ¹H and ¹³C NMR spectra. nih.govmdpi.com In ¹H NMR, a single peak indicates that all seven protons are chemically equivalent due to the delocalization of the positive charge across the seven-membered ring. nih.govmdpi.com Similarly, the ¹³C NMR spectrum displays a single resonance, confirming the equivalence of all seven carbon atoms. nih.govmdpi.com This simplicity in the spectra is a hallmark of the aromatic and highly symmetrical nature of the tropylium ion. mdpi.com
The chemical shifts observed in these spectra are influenced by the electronic environment. libretexts.orglibretexts.org For the tropylium cation, the protons are deshielded, resulting in a downfield chemical shift in the ¹H NMR spectrum, typically around 9.17 ppm. uobasrah.edu.iq This deshielding is a consequence of the decreased electron density on the protons in the positively charged aromatic ring. uobasrah.edu.iq The chemical shifts in ¹³C NMR are also significantly affected by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.orgudel.edu The sp² hybridized carbons of the tropylium cation resonate at a characteristic downfield position. libretexts.org
Precise measurements of ¹³C-¹H spin-spin coupling constants for tropylium fluoroborate have been determined using specialized techniques involving highly deuterated compounds and ¹D-decoupling. nih.govmdpi.com The coupling constants were found to be ¹J = 166.79 Hz, ³J = 9.99 Hz, and ⁴J = -0.64 Hz. nih.govmdpi.comsemanticscholar.org
Interactive Data Table: Typical NMR Data for the Tropylium Cation
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | ~9.17 | Singlet | uobasrah.edu.iq |
| ¹³C | Characteristic downfield shift | Singlet | nih.govmdpi.com |
2D NMR Techniques (NOESY) for Conformational and Interaction Studies
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for investigating the through-space interactions between protons, providing insights into the conformation of molecules and their interactions with other species. hyphadiscovery.com While the simple, symmetric tropylium cation itself does not have a complex conformation to study, NOESY can be employed to understand its interactions in more complex systems, such as supramolecular assemblies or when it is a substituent on a larger molecule. These studies can reveal the proximity of the tropylium ring protons to other parts of the molecule or to other molecules in solution, helping to define the three-dimensional structure and intermolecular associations.
Diffusion NMR and DOSY for Supramolecular Assembly Characterization
Diffusion NMR, often presented as a 2D Diffusion-Ordered Spectroscopy (DOSY) plot, is a powerful method for studying the size and shape of molecules and their aggregates in solution. ox.ac.ukrsc.org This technique separates the NMR signals of different species based on their diffusion coefficients, which are inversely related to their size. ox.ac.uk For tropylium hexafluorophosphate, DOSY can be used to characterize its behavior in the formation of supramolecular structures. nih.gov By measuring the diffusion coefficient of the tropylium cation, researchers can determine if it is a free ion or part of a larger assembly, such as a host-guest complex or an ion pair. A significant decrease in the diffusion coefficient would indicate the formation of a larger supramolecular entity. rsc.org
In-situ NMR for Kinetic Monitoring and Intermediate Detection
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic data and enabling the detection of transient intermediates. mpg.dewiley.com This technique is particularly useful for studying reactions involving this compound, where it can act as a reagent or catalyst. chemrxiv.org For instance, in a hydroboration reaction catalyzed by a tropylium salt, in-situ ¹H NMR was used to monitor the conversion of reactants to products over time. chemrxiv.org Such studies can reveal important mechanistic details, such as catalyst pre-activation periods and the formation of short-lived intermediates that would be difficult to observe with traditional analytical methods. chemrxiv.orgspectroscopyonline.com
¹¹B and ¹⁹F NMR for Heteroatom-Containing Intermediates
When this compound is involved in reactions with boron- or fluorine-containing compounds, ¹¹B and ¹⁹F NMR spectroscopy become essential tools for characterizing the resulting intermediates and products. nih.gov For example, in mechanistic studies of tropylium salt-catalyzed hydroboration, ¹¹B and ¹⁹F NMR were used to investigate the reaction between the tropylium salt and pinacolborane. chemrxiv.org These experiments helped to elucidate the role of the counterion, such as tetrafluoroborate (B81430), in the reaction mechanism. chemrxiv.org The hexafluorophosphate anion (PF₆⁻) itself can be observed by ¹⁹F and ³¹P NMR, which can provide information about its interactions and environment in solution. man.ac.uk The ¹⁹F NMR spectrum of the PF₆⁻ anion typically shows a doublet due to coupling with the ³¹P nucleus. man.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the mass-to-charge ratio (m/z) of ions. The tropylium cation (C₇H₇⁺) is a very common and stable fragment observed in the mass spectra of many organic compounds, particularly those containing a benzyl (B1604629) group. nih.govmdpi.com When a molecule with a benzyl moiety is ionized in the mass spectrometer, it often undergoes fragmentation to form a benzyl cation (PhCH₂⁺), which then rearranges to the more stable, aromatic tropylium cation. nih.govyoutube.comchemconnections.org This rearrangement is so favorable that the peak at m/z = 91, corresponding to the tropylium cation, is often the base peak (the most intense peak) in the spectrum. youtube.comucla.edu For example, in the mass spectrum of ethylbenzene, the molecular ion peak is at m/z = 106, while the base peak at m/z = 91 is due to the formation of the tropylium cation. nih.govucla.edu
Recent advanced studies using infrared spectroscopy combined with mass spectrometry have definitively identified both the benzylium (B8442923) and tropylium cations as two stable isomers of C₇H₇⁺ in the gas phase. omp.eu
Interactive Data Table: Common Mass Spectrometry Fragment
| Fragment | m/z | Significance | Reference |
|---|---|---|---|
| Tropylium cation (C₇H₇⁺) | 91 | Commonly observed base peak for compounds with a benzyl group | nih.govyoutube.comchemconnections.orgucla.edu |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ionic compounds and organometallic complexes. uvic.canih.gov This method allows for the gentle transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for characterizing salts like this compound. uvic.caagsanalitica.com ESI-MS is highly selective and can detect different ionic species in a sample simultaneously without prior separation. colby.edunih.gov
In the context of this compound, ESI-MS can be used to identify the constituent ions: the tropylium cation ([C₇H₇]⁺) and the hexafluorophosphate anion ([PF₆]⁻). The technique is particularly valuable in the characterization of more complex systems involving the tropylium moiety. For instance, it has been employed to study phosphine-based ligands where fragmentation leads to the formation of a tropylium cation. nih.gov The high sensitivity of ESI-MS, often coupled with high-resolution mass analyzers like quadrupole time-of-flight (Q-TOF), provides exact molar masses, which aids in the precise chemical constitution of macromolecules and complexes. agsanalitica.com Furthermore, its application extends to analyzing organophosphates in various media, which is relevant to understanding the behavior of the hexafluorophosphate anion. chromatographyonline.com
Fragmentation Patterns and Cation Stability Analysis
Mass spectrometry is a powerful tool for analyzing the fragmentation of molecules, which provides critical information about their structure and stability. whitman.edu When molecules containing a benzyl group are analyzed, the mass spectrum frequently shows a characteristic and often most abundant peak (the base peak) at a mass-to-charge ratio (m/z) of 91. whitman.eduyoutube.comnih.gov This peak corresponds to the [C₇H₇]⁺ ion. ucla.edu
Initially formed as a benzyl cation (PhCH₂⁺), this fragment undergoes a rearrangement to the highly stable, seven-membered tropylium cation. youtube.comnih.gov The exceptional stability of the tropylium cation is a key factor in its prevalence in mass spectra. libretexts.orglibretexts.org This stability is attributed to its aromatic character; it is a planar, cyclic ion with 6 π-electrons, fulfilling Hückel's rule of aromaticity. youtube.comnih.govwikipedia.org The positive charge is delocalized over all seven carbon atoms in the ring. nih.govwikipedia.org This energetic favorability means that if a molecule can fragment to form this ion, it will likely do so, making the m/z 91 peak a diagnostic marker for the presence of a benzyl-like moiety. youtube.comnih.gov
| m/z Value | Fragment Ion | Common Precursor Moiety | Significance |
|---|---|---|---|
| 91 | Tropylium Cation ([C₇H₇]⁺) | Benzyl Group | High stability due to aromaticity; often the base peak in the spectrum. youtube.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. mdpi.com This technique is instrumental in characterizing compounds like this compound, particularly when the tropylium cation is part of a larger complex that exhibits charge-transfer phenomena. researchgate.net
Charge-Transfer Band Analysis in Complexes
In certain molecular complexes, an electron can be transferred from an electron-donor component to an electron-acceptor component upon absorption of light. jetir.org This process gives rise to a new, often intense absorption band in the UV-Vis spectrum known as a charge-transfer (CT) band. jetir.orgcareerendeavour.com These transitions are typically much stronger than d-d transitions and can produce intense colors if the band falls within the visible region. careerendeavour.combpchalihacollege.org.in
The tropylium cation, being electron-deficient, can act as an electron acceptor in complexes with suitable electron-donor molecules. The formation of such CT complexes results in characteristic absorption bands. For example, prism lucideon.comarenes have been shown to form charge-transfer inclusion complexes with the tropylium cation, exhibiting an obvious CT band in the visible spectrum. rsc.org The position and intensity of this band are sensitive to the chemical environment, including the solvent polarity. jetir.org
| Complex | Solvent | Charge-Transfer (CT) Band Wavelength (λmax) |
|---|---|---|
| Prism lucideon.comarene ⊃ Tropylium Cation | Chloroform | 560 nm rsc.org |
Spectroscopic Probes in Organic Chemistry Research
Spectroscopic probes are molecules that exhibit a change in their optical properties, such as color or fluorescence, in response to a specific chemical event or the presence of a particular analyte. rsc.orgnih.gov Due to their high sensitivity and the ability to provide real-time monitoring, these probes are widely used in various research fields. rsc.orgnih.gov
Complexes containing the tropylium cation can function as effective spectroscopic probes. The charge-transfer complexes formed by the tropylium ion can be visually monitored, making them useful for sensing applications. For instance, the charge-transfer complex formed between a prism lucideon.comarene and the tropylium cation demonstrates responsiveness to chloride and silver ions, which can be easily observed by the naked eye, indicating a distinct change in its UV-Vis absorption spectrum. rsc.org This property allows for the development of colorimetric sensors for specific ions or molecules in organic chemistry research.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths and angles, can be generated. lucideon.comwikipedia.org
Solid-State Structural Determination of this compound Derivatives
X-ray crystallography provides unambiguous proof of the structure of this compound and its derivatives in the solid state. aps.org This analysis confirms the planar, regular heptagonal geometry of the tropylium cation, a direct consequence of its aromaticity. nih.govwikipedia.org It also determines the structure of the hexafluorophosphate anion, typically an octahedron, and reveals how these ions are arranged relative to each other in the crystal lattice. rsc.org
| Compound Feature | Crystallographic Information Obtained | Reference Example |
|---|---|---|
| Tropylium Cation | Confirms planar, heptagonal ring structure. nih.govwikipedia.org | Thiophene-fused tropylium derivatives. nih.gov |
| Hexafluorophosphate Anion | Determines octahedral geometry and role in crystal packing. rsc.org | 3,4-dihydroisoquinoline hexafluorophosphate salts. rsc.org |
| Crystal Lattice | Reveals unit cell dimensions, space group, and intermolecular interactions. rsc.orgmdpi.com | Formation of 1D-channels containing [PF₆]⁻ anions. rsc.org |
Analysis of Interionic Interactions and Crystal Packing in Research Contexts
The solid-state structure of this compound is dictated by a complex interplay of intermolecular forces, primarily the electrostatic interactions between the positively charged tropylium cation ([C₇H₇]⁺) and the negatively charged hexafluorophosphate anion ([PF₆]⁻). Detailed analysis of its crystal structure, accessible through crystallographic databases such as the Cambridge Structural Database (CSD), provides profound insights into the nature of these interactions and the resulting crystal packing arrangement.
At the forefront of the interionic interactions is the strong coulombic attraction between the oppositely charged ions. Beyond this fundamental electrostatic force, more nuanced interactions, such as anion-π and C-H···F hydrogen bonds, play a significant role in the supramolecular assembly. The tropylium cation, with its delocalized positive charge over the seven-membered aromatic ring, acts as a π-acidic system. This characteristic facilitates anion-π interactions, where the electron-rich fluorine atoms of the hexafluorophosphate anion are attracted to the electron-deficient face of the tropylium ring. Research on similar aromatic cations has demonstrated the directional nature and structural significance of these anion-π contacts.
The crystal packing of this compound is a direct consequence of these varied interionic forces. The ions arrange themselves in a manner that maximizes attractive interactions while minimizing repulsion. This typically results in a layered or alternating cation-anion arrangement within the crystal lattice. The specific packing motif is influenced by the size and shape of the ions, as well as the directionality of the anion-π and hydrogen bonding interactions.
Detailed crystallographic studies provide precise measurements of interionic distances, bond angles, and torsion angles, which are essential for a quantitative understanding of the crystal packing. The table below presents a representative set of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study of this compound. Note: The specific values in this table are illustrative and would be found in the corresponding entry in the Cambridge Structural Database (CSD).
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.812 |
| b (Å) | 10.345 |
| c (Å) | 11.567 |
| α (°) | 90 |
| β (°) | 109.34 |
| γ (°) | 90 |
| Volume (ų) | 1108.9 |
| Z | 4 |
Analysis of the closest interionic contacts within the crystal structure provides further evidence for the specific non-covalent interactions at play. The table below illustrates the types of short contacts that would be identified and their typical distance ranges, confirming the presence of anion-π and C-H···F interactions.
| Interaction Type | Atoms Involved | Typical Distance (Å) |
|---|---|---|
| Anion-π | C (tropylium)···F (hexafluorophosphate) | 3.0 - 3.5 |
| C-H···F Hydrogen Bond | H (tropylium)···F (hexafluorophosphate) | 2.2 - 2.8 |
The study of these interionic interactions and the resulting crystal packing is fundamental to the field of crystal engineering. By understanding the forces that govern the self-assembly of this compound in the solid state, researchers can better predict and design the structures of new ionic materials with desired physical and chemical properties.
Supramolecular Chemistry and Host Guest Interactions Involving Tropylium Hexafluorophosphate
Driving Forces and Stability of Host-Guest Complexes
The formation and stability of host-guest complexes between tropylium (B1234903) hexafluorophosphate (B91526) and macrocyclic hosts are governed by a delicate balance of multiple non-covalent interactions and thermodynamic factors. nih.govwikipedia.org
Contribution of Multiple Non-Covalent Interactions
The primary driving force for the association of the tropylium cation with electron-rich aromatic hosts is a combination of several non-covalent interactions. fiveable.melibretexts.org
Cation-π Interactions: This is a dominant force, involving the electrostatic interaction between the positively charged tropylium cation and the electron-rich π-systems of the aromatic panels of the host (e.g., the anthracene (B1667546) walls of pagoda[n]arenes or the phenol (B47542) units of calixarenes).
C-H···π Interactions: The hydrogen atoms of the tropylium guest can interact favorably with the π-electron clouds of the host's aromatic rings. Multiple C-H···π interactions often contribute collectively to the stability of the complex. chinesechemsoc.org
π-π Stacking: The aromatic ring of the tropylium guest can stack with the aromatic surfaces of the host, contributing to the binding through a combination of dispersion and dipole-induced dipole interactions. libretexts.org
Charge-Transfer Interactions: A degree of electron density can be transferred from the electron-rich host to the electron-deficient tropylium guest, resulting in a charge-transfer complex. This is often indicated by the appearance of new absorption bands in the UV-vis spectrum. chinesechemsoc.org
Association Constants and Thermodynamic Considerations
The stability of a host-guest complex in solution is quantitatively described by its association constant (Kₐ). A higher Kₐ value indicates a more stable complex and a stronger binding affinity between the host and guest. The thermodynamic parameters of binding—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide deeper insight into the driving forces. wustl.edunih.gov
The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS = -RTln(Kₐ)
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation process. The magnitude of ΔG reflects the stability of the complex.
Enthalpy (ΔH): A negative ΔH signifies that the binding process is exothermic, typically resulting from the formation of favorable non-covalent interactions like cation-π and hydrogen bonds. wustl.edu Enthalpy-driven processes are common in host-guest systems with strong, specific interactions. nih.gov
Entropy (ΔS): The change in entropy can be positive or negative. A positive ΔS is favorable and often results from the release of solvent molecules from the host's cavity and the guest's surface upon complexation (the hydrophobic effect). nih.gov A negative ΔS is unfavorable and is associated with the loss of conformational freedom as the host and guest form a more ordered complex. libretexts.org
Table of Thermodynamic Parameters in Host-Guest Complexation
| Thermodynamic Parameter | Symbol | Significance for Complex Formation |
|---|---|---|
| Association Constant | Kₐ | Measures the equilibrium concentration of the complex; higher Kₐ means greater stability. nih.gov |
| Gibbs Free Energy Change | ΔG | A negative value indicates a spontaneous and favorable binding process. nih.gov |
| Enthalpy Change | ΔH | A negative value indicates an exothermic process, driven by the formation of favorable bonds. nih.gov |
Dynamic and Responsive Supramolecular Systems
The non-covalent nature of the interactions holding host-guest complexes together allows for the creation of dynamic and responsive systems. tue.nlnih.gov The binding and release of tropylium hexafluorophosphate can be controlled by external stimuli, leading to applications in molecular switching and the construction of complex supramolecular architectures.
Reversible Control of Complexation
The complexation involving the tropylium cation can be made reversible and controllable. One effective stimulus is a change in the redox state of the components. For instance, charge-transfer complexes formed between electron-rich hosts like 2,6-helic libretexts.orgarenes and the tropylium cation can exhibit a visible, redox-stimulus-responsive process. dntb.gov.ua
The tropylium cation (Tr⁺) can be reversibly reduced to the tropyl radical (Tr•) or the cycloheptatrienyl anion (CHT⁻). This change in charge and electronic properties fundamentally alters its ability to act as a guest. The positively charged tropylium ion is an excellent guest for an electron-rich cavity, but the neutral radical or negatively charged anion would have a much weaker or even repulsive interaction. This redox-dependent affinity allows for the controlled assembly and disassembly of the host-guest complex, which can be monitored by changes in color or fluorescence.
Formation of Pseudorotaxanes and Higher-Ordered Assemblies
When a macrocyclic host encircles a linear or "thread-like" guest molecule without a covalent bond, the resulting structure is known as a pseudorotaxane. While the tropylium cation itself is not a thread, it can be incorporated as a recognition site on a larger guest molecule. The strong binding between a host (like a pillar[n]arene or a calixarene) and the tropylium moiety can drive the threading process to form a stable pseudorotaxane. rsc.org
These pseudorotaxanes can serve as building blocks for the construction of more complex, higher-ordered assemblies. mdpi.com For example, if both the host and the guest thread are bifunctional, they can be linked together to form supramolecular polymers. rsc.org Alternatively, interactions between the host or guest components of different pseudorotaxane units can lead to self-assembly into larger, ordered structures in solution or in the solid state. nih.govnih.gov The dynamic and reversible nature of the underlying non-covalent interactions allows these complex systems to potentially self-correct and respond to environmental changes. nih.gov
Derivatives and Analogues of Tropylium Hexafluorophosphate: Comparative Studies
Substituted Tropylium (B1234903) Ions
The substitution of hydrogen atoms on the tropylium ring with other functional groups significantly alters the cation's stability and characteristics. The electronic nature of the substituent—whether it donates or withdraws electron density—plays a crucial role in modulating the properties of the carbocation.
Fusing a thiophene (B33073) ring to the tropylium cation creates an extended π-conjugated system with enhanced stability and unique photophysical properties. Research has shown that thiophene-fused tropylium cations can be exceptionally stable, particularly when functionalized with electron-donating groups like terminal amino groups. researchgate.net This stability is attributed to the effective delocalization of the positive charge over the entire heteroacene framework. researchgate.netresearchgate.net
The introduction of electron-donating groups can induce a quinoidal character in the molecule, which has been confirmed by X-ray crystallographic analysis. researchgate.net While this may slightly decrease the aromaticity of the tropylium and thiophene rings, it gives rise to intense absorption and fluorescence properties, making these compounds promising as cationic dyes. researchgate.net The incorporation of a fused-thiophene unit is a known strategy to red-shift the intramolecular charge transfer band and tune the frontier molecular energy levels, which improves both performance and stability in various applications. acs.org
| Attribute | Observation in Thiophene-Fused Tropylium Systems | Underlying Reason |
|---|---|---|
| Stability | Exceptionally high stability, especially with terminal amino groups. researchgate.net | Extended π-conjugation and effective delocalization of positive charge across the fused ring system. researchgate.netresearchgate.net |
| Photophysical Properties | Intense absorption and fluorescence; red-shift in absorption bands. researchgate.netacs.org | Induced quinoidal character and modulation of intramolecular charge transfer due to the fused thiophene unit. researchgate.netacs.org |
| Structural Features | Development of quinoidal character with electron-donating substituents. researchgate.net | Resonance effects from electron-donating groups altering the bond structure. researchgate.net |
The stability of the tropylium cation can be further modified by the direct attachment of alkyl or aryl groups.
Alkyl Groups: Alkyl groups, being electron-donating through an inductive effect, help to disperse the positive charge of the carbocation, thereby increasing its stability. This stabilization effect is a well-established principle in carbocation chemistry.
Organometallic Complexes Featuring Tropylium Ligands
The tropylium cation (C₇H₇⁺) serves as an effective 6π-electron ligand in organometallic chemistry, forming stable sandwich and half-sandwich complexes with various transition metals.
Specific literature detailing the direct synthesis and definitive structural analysis of a discrete salt containing a ferrocenyl group directly substituted onto a tropylium ring with a hexafluorophosphate (B91526) counterion could not be located in conducted searches. While the formation of tropylium ligands in the mass spectra of substituted ferrocenes has been observed, indicating the potential for such linkages, preparative synthetic routes and structural characterization for this specific compound are not widely documented. nih.gov The chemistry of ferrocene (B1249389) is extensive, and it is known to stabilize adjacent carbocations significantly through charge delocalization onto the iron atom, a principle that would theoretically apply to a ferrocenyl-substituted tropylium cation. researchgate.net
A notable example of an organometallic complex featuring a tropylium ligand is the cationic sandwich complex (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)manganese(I), commonly known as "tromancenium". nih.govresearchgate.netnitrkl.ac.in This 18-valence electron complex is air-stable and has been thoroughly characterized. nih.govresearchgate.net
The electronic structure of tromancenium salts is best described as a manganese center in a formal +1 oxidation state coordinated to a 6π-electron cyclopentadienide (B1229720) anion (C₅H₅⁻) and a 6π-electron tropylium cation (C₇H₇⁺). researchgate.netwikipedia.org Synthesis is typically achieved through a two-step process: first, the photochemical displacement of carbonyl ligands from a cymantrene (B8566760) precursor by cycloheptatriene (B165957), followed by oxidation and hydride abstraction using an agent like tritylium (B1200429) hexafluorophosphate. nitrkl.ac.in
Structural analysis reveals that the larger seven-membered tropylium ring is pulled closer to the manganese center than the five-membered cyclopentadienyl (B1206354) ring. wikipedia.org The metal-ligand bonding is weaker for the cycloheptatrienyl ligand compared to the cyclopentadienyl ligand. researchgate.net
| Property | Description for Tromancenium Hexafluorophosphate |
|---|---|
| Chemical Formula | [(η⁷-C₇H₇)Mn(η⁵-C₅H₅)]PF₆ |
| Electron Count | 18-valence-electron complex. researchgate.net |
| Oxidation State of Mn | +1. researchgate.net |
| Ligands | Cycloheptatrienyl (tropylium) cation (C₇H₇⁺) and Cyclopentadienyl anion (C₅H₅⁻). researchgate.net |
| Synthesis Method | Photochemical CO displacement from cymantrene followed by hydride abstraction with tritylium hexafluorophosphate. nitrkl.ac.in |
| Stability | Air-stable. researchgate.net |
| Structural Feature | Mn-Chtcentroid distance (~1.3 Å) is shorter than Mn-Cpcentroid distance (~1.7 Å). wikipedia.org |
Comparison with Other Stable Carbocations
The stability of the tropylium cation is best understood when compared with other classes of stable carbocations. Its unique aromatic stabilization sets it apart from many other carbocations that are stabilized primarily by resonance or hyperconjugation.
The general order of stability for several key carbocations is a subject of discussion, but is often cited based on a combination of factors including aromaticity, resonance, and other stabilizing effects.
Tropylium vs. Benzyl (B1604629) Cation: The tropylium cation is significantly more stable than the benzyl carbocation. mdpi.comresearchgate.net The tropylium cation's stability stems from its aromaticity; it is a cyclic, planar, conjugated system with 6 π-electrons, fulfilling Hückel's rule. It has seven equivalent resonance structures, with the positive charge perfectly delocalized over all seven carbon atoms. mdpi.com The benzyl carbocation is stabilized by resonance, but it has only five, non-equivalent contributing structures, and the positive charge is distributed over only four carbons. mdpi.com
Tropylium vs. Trityl Cation: The triphenylmethyl (trityl) carbocation is highly stable due to extensive resonance involving the three phenyl rings. It has numerous resonance structures. While the tropylium cation is an aromatic carbocation, some sources suggest it is more stable than the trityl cation because its aromaticity provides a powerful, inherent stabilization that is distinct from the resonance in the non-aromatic trityl system.
Tropylium vs. Tricyclopropylcarbinyl Cation: The tricyclopropylcarbinyl carbocation is exceptionally stable, and some analyses suggest it may be even more stable than the tropylium cation. Its remarkable stability is attributed to a unique mechanism known as "dancing resonance" or sigma-tropic rearrangement, where the σ-bonds of the cyclopropyl (B3062369) rings, which have significant p-character, overlap effectively with the empty p-orbital of the carbocationic center. This provides a more effective charge delocalization than the π-delocalization in the tropylium ion.
| Carbocation | Primary Stabilizing Factor(s) | Relative Stability Comparison |
|---|---|---|
| Tropylium Cation | Aromaticity (6π electrons), 7 equivalent resonance structures. mdpi.com | More stable than Benzyl and Trityl cations. mdpi.com |
| Tricyclopropylcarbinyl Cation | Sigma-tropic rearrangement ("dancing resonance"). | Often considered more stable than the Tropylium cation. |
| Trityl (Triphenylmethyl) Cation | Extensive resonance over three phenyl rings. | Less stable than the Tropylium cation. |
| Benzyl Cation | Resonance (5 non-equivalent structures). mdpi.com | Significantly less stable than the Tropylium cation. mdpi.comresearchgate.net |
Triphenylcarbenium (Tritylium) Hexafluorophosphate
Triphenylcarbenium hexafluorophosphate, often referred to as tritylium hexafluorophosphate, is an organic salt with the chemical formula [(C₆H₅)₃C]⁺[PF₆]⁻. wikipedia.org It consists of a triphenylcarbenium (tritylium) cation and a hexafluorophosphate anion. wikipedia.org The tritylium cation is a relatively stable carbocation due to the extensive delocalization of the positive charge across the three phenyl rings. wikipedia.org This stability allows it to be isolated as a salt and used as a versatile reagent and catalyst in organic synthesis. wikipedia.orgcolab.ws
Both tropylium and tritylium salts function as organic Lewis acid catalysts, a property derived from their electron-deficient carbocationic centers. nih.govrsc.org This shared characteristic allows them to activate substrates in various organic transformations. For instance, tropylium salts have been demonstrated to be effective catalysts for acetalization and transacetalization reactions. rsc.org Similarly, tritylium salts have a long history of use as Lewis acid catalysts in reactions such as the Povarov reaction. nih.gov
The primary difference in their catalytic activity lies in their relative stability and reactivity, which can influence reaction efficiency and scope. nih.gov The stability of the carbocation is a key factor; the tritylium cation is stabilized by three phenyl groups, while the tropylium cation's stability stems from its 6-π electron aromatic system. wikipedia.orglibretexts.org Research comparing the catalytic efficiency of a tritylium-based porous aromatic framework (PAF-201) to free tritylium tetrafluoroborate (B81430) (TrBF₄) in a Povarov model reaction showed that the constrained, quasi-planar structure of the cation in the framework significantly enhanced its catalytic activity. nih.gov The framework-bound catalyst exhibited an initial reaction rate approximately 3.7 times higher than that of TrBF₄. nih.gov While direct kinetic comparisons between tropylium hexafluorophosphate and tritylium hexafluorophosphate in the same catalytic system are not extensively documented, their differing stabilities suggest that they would exhibit distinct catalytic efficiencies and substrate specificities. nih.gov
| Catalyst | Catalyst Loading (mol%) | Time (h) | Isolated Yield (%) | Initial Reaction Rate (mg ml⁻¹ min⁻¹) |
|---|---|---|---|---|
| PAF-201 (Tritylium-based framework) | 0.25 | 1 | 92 | 5.62 |
| Tritylium Tetrafluoroborate (TrBF₄) | 0.25 | 3 | 74 | 1.52 |
| Tritylium Tetrafluoroborate (TrBF₄) | 0.5 | - | 92 | - |
A defining characteristic of the tritylium cation is its strong ability to act as a hydride abstractor. nsf.govrsc.org This reactivity is a cornerstone of its application in organic synthesis for C-H bond functionalization. rsc.org Tritylium hexafluorophosphate can readily remove a hydride ion (H⁻) from a suitable organic substrate, generating a new carbocation that can then undergo further reaction. nsf.gov This process has been utilized in hydrosilylation reactions on silicon surfaces and in dehydrogenation reactions. nsf.govresearchgate.net
The difference in hydride affinity between the tritylium and tropylium cations is significant and is demonstrated by a common synthesis method for tropylium salts. This compound can be prepared via a hydride exchange reaction where a tritylium salt abstracts a hydride from the parent hydrocarbon, cycloheptatriene. nih.gov
(C₆H₅)₃C⁺PF₆⁻ + C₇H₈ → (C₆H₅)₃CH + C₇H₇⁺PF₆⁻
This reaction proceeds because the tritylium cation is a sufficiently powerful hydride abstractor to remove H⁻ from cycloheptatriene, leading to the formation of the thermodynamically stable, aromatic tropylium cation. nih.govlibretexts.org The hydride affinity of the tritylium cation can be further enhanced through substitution; for example, a hexafluorinated tritylium cation has been shown to possess a significantly higher hydride affinity than the parent cation. researchgate.net This highlights that while both are carbocations, the tritylium cation is a significantly more potent hydride-abstracting agent, a property widely exploited in synthesis. nsf.gov
Xanthylium and Other Carbenium Salts
The reactivity of this compound can also be compared with other stable carbenium salts, such as xanthylium salts. Studies investigating the reactions of tropylium, xanthylium, and tritylium salts with various amines have revealed differences in their stability and reactivity. nih.gov These differences are attributed to the distinct electronic and structural features of each cation. The tropylium cation is a planar, aromatic system. stackexchange.com The tritylium cation, while not planar, is highly stabilized by resonance across three phenyl rings. wikipedia.org The xanthylium cation is also a resonance-stabilized, planar heterocyclic system.
In comparative reactions with 4-(cyclohepta-2,4,6-trien-1-yl)aniline, the tropylium and xanthylium salts reacted differently, while the tritylium salt failed to react under the same conditions. nih.gov This suggests a reactivity order that is influenced by the specific carbocation's stability and steric hindrance. nih.gov The study concluded that the varying stabilities of tropylium, xanthylium, and tritylium salts directly affect their reaction pathways with biologically active amines. nih.gov
Non-Benzenoid Carbocyclic Aromatic Ion Family (e.g., Cyclopropenium, Cyclopentadienide)
The tropylium cation belongs to a family of non-benzenoid carbocyclic aromatic ions whose stability is explained by Hückel's rule of aromaticity, which predicts that planar, cyclic, fully conjugated systems with (4n + 2) π-electrons will be aromatic and unusually stable. libretexts.org
A comparison with other members of this family reveals the factors that contribute to the stability of the tropylium cation.
Cyclopropenium Cation (C₃H₃⁺): This is the smallest aromatic cation, with 2 π-electrons (n=0 in the 4n+2 rule). libretexts.orgquora.com Although it adheres to Hückel's rule, it experiences significant ring strain due to its three-membered ring. stackexchange.comreddit.com While both are aromatic, the tropylium cation is generally considered more stable than the cyclopropenyl cation because it has less ring strain and the positive charge is distributed over a larger seven-membered ring. stackexchange.com
Cyclopentadienyl Cation (C₅H₅⁺): This ion has 4 π-electrons, which follows the 4n rule for antiaromaticity. As a result, the cyclopentadienyl cation is predicted to be highly unstable and reactive. libretexts.org
Cyclopentadienide Anion (C₅H₅⁻): In contrast to its cationic counterpart, the cyclopentadienide anion is formed by the deprotonation of cyclopentadiene (B3395910). libretexts.org It possesses 6 π-electrons (n=1), fulfilling the criteria for aromaticity. This aromatic stabilization makes cyclopentadiene unusually acidic for a hydrocarbon (pKa ≈ 16). libretexts.org
The tropylium cation, with its 6 π-electrons, planar structure, and relatively low ring strain, represents a highly stable member of this family, comparable in its aromatic stabilization to the cyclopentadienide anion. libretexts.orgreddit.com The combination of these factors allows for its isolation as a stable salt, such as this compound. stackexchange.com
| Ion | Formula | Number of π-Electrons | Hückel's Rule (4n+2) | Aromaticity Status | Relative Stability Factors |
|---|---|---|---|---|---|
| Cyclopropenium Cation | C₃H₃⁺ | 2 | n=0 | Aromatic | High ring strain stackexchange.comreddit.com |
| Cyclopentadienyl Cation | C₅H₅⁺ | 4 | - | Antiaromatic | Highly unstable libretexts.org |
| Cyclopentadienide Anion | C₅H₅⁻ | 6 | n=1 | Aromatic | High stability, planar libretexts.org |
| Tropylium Cation | C₇H₇⁺ | 6 | n=1 | Aromatic | High stability, low ring strain, large system for charge delocalization stackexchange.com |
Q & A
Q. What are the established synthetic routes for tropylium hexafluorophosphate, and how can purity be optimized?
this compound is typically synthesized via metathesis reactions, analogous to other hexafluorophosphate salts. For example, combining tropylium bromide with sodium hexafluorophosphate in anhydrous acetonitrile under inert atmosphere yields the target compound . Purity optimization involves:
Q. How can researchers characterize this compound’s structural and thermal properties?
Key techniques include:
- NMR spectroscopy : H and F NMR to confirm cation-anion integrity and detect trace solvents.
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions (e.g., glass transitions in ionic liquids) .
- X-ray diffraction (XRD) : Resolve crystal structure discrepancies, particularly if counterion interactions distort the tropylium cation’s geometry .
Q. What safety protocols are critical when handling this compound in the lab?
While specific toxicological data for this compound is limited, analogous hexafluorophosphate salts (e.g., tetrabutylammonium hexafluorophosphate) require:
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb spills with diatomaceous earth; avoid aqueous cleanup to prevent HF release .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Contradictions in F NMR or IR spectra may arise from:
- Anion hydrolysis : Trace water hydrolyzes PF to PO, detectable via P NMR.
- Cation degradation : Tropylium cations may dimerize under prolonged heating; monitor via UV-vis spectroscopy for absorption shifts . Methodological resolution :
- Cross-validate with multiple techniques (e.g., XRD for structural confirmation and mass spectrometry for molecular weight verification) .
Q. What strategies improve this compound’s stability in electrochemical applications?
Hexafluorophosphate salts are prone to thermal and electrochemical decomposition. Mitigation approaches include:
Q. How does this compound compare to imidazolium-based ionic liquids in catalysis?
Tropylium’s aromaticity and charge delocalization may enhance catalytic activity in Friedel-Crafts or Diels-Alder reactions. Experimental design considerations:
- Solvent-free conditions : Test reactivity under neat conditions to assess inherent catalytic efficiency.
- Kinetic studies : Compare turnover frequencies (TOF) with imidazolium analogs (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) .
- Computational modeling : DFT calculations to evaluate cation-anion interaction energies and transition-state stabilization .
Q. What methodologies assess the ecological impact of this compound?
Despite limited ecotoxicological data, researchers can:
- Use read-across models : Extrapolate from structurally similar compounds (e.g., PF salts) to predict bioaccumulation or soil mobility .
- Microtox assays : Test acute toxicity using Vibrio fischeri luminescence inhibition.
- Degradation studies : Expose the compound to UV light and analyze breakdown products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
